N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Overview
Description
“N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” and “N-[2-(Furan-2-yl)ethyl]acetamide” are organic compounds . They contain a total of 24 atoms; 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of “N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” is 168.19308 g/mol . The SMILES string representation isCCNC(=O)C(N)c1ccco1
. Physical and Chemical Properties Analysis
“N-[2-(Furan-2-yl)ethyl]acetamide” is a solid . The density of “N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” is 0.96g/cm³ .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on furan derivatives, including those similar to N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine, highlights their utility in organic synthesis. For instance, furan-containing compounds have been synthesized and explored for their unique chemical behaviors and potential applications in creating novel organic materials. The synthesis of 5-bromocyclohepta[b]furan-4-one and its reaction with primary amines showcases the versatility of furan derivatives in cine-substitution reactions, offering pathways to novel 6-amino-derivatives (Crabbé & Deprés, 1980). This type of chemical reactivity is crucial for the development of new pharmaceuticals and materials.
Noncovalent Interactions and Crystal Engineering
The study of noncovalent interactions in furan derivatives has provided insights into their potential applications in crystal engineering and design. Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines demonstrates the significance of hydrogen bonding and other intermolecular forces in determining the structural and functional properties of molecular crystals (El-Emam et al., 2020). Such studies are fundamental for the design of molecular materials with tailored properties.
Antimicrobial and Biological Activities
Compounds with furan rings have been explored for their biological activities, including antimicrobial properties. Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have revealed potential cytotoxicity against cancer cell lines and antimicrobial efficacy against various bacterial strains (Phutdhawong et al., 2019). This highlights the potential of furan derivatives in the development of new therapeutic agents.
Material Science Applications
Furan derivatives have found applications in material science, particularly in the development of biobased polymers. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in creating sustainable and environmentally friendly materials (Jiang et al., 2014). Such research paves the way for the use of renewable resources in the production of high-performance materials.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-17-15-16(18-14(22-15)13-5-4-10-21-13)23(19,20)12-8-6-11(2)7-9-12/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGHIKRIJQNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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